4-Methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid is a synthetic cannabinoid receptor agonist (SCRA). [] It is structurally similar to quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB), a compound identified on seized plant material in 2011. [] While not naturally occurring, 4-Methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid, also known as QMiPSB or SGT-46, serves as a valuable tool in clinical toxicology research. [] Its metabolic fate is of particular interest for identification in biological samples, aiding in toxicological screenings and understanding potential drug-drug interactions. []
A key chemical reaction involving 4-Methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid is ester hydrolysis, which is considered a significant metabolic pathway. [] This process involves the cleavage of the ester bond, resulting in the formation of a carboxylic acid product. [] Both enzymatic and non-enzymatic hydrolysis have been observed. [] Enzymatic hydrolysis of QMiPSB, another name for 4-Methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid, is primarily catalyzed by human carboxylesterase 1 (hCES1) isoforms. []
The primary application of 4-Methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid in scientific research is in the field of clinical toxicology. [] Due to its structural similarity to other SCRAs found in illicit substances, it serves as a valuable tool for understanding the metabolic fate of these compounds in biological samples. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: